![molecular formula C23H19ClN2O4 B2918464 N-(8-氯-11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环庚-2-基)-4-异丙氧基苯甲酰胺 CAS No. 922083-93-0](/img/structure/B2918464.png)

N-(8-氯-11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环庚-2-基)-4-异丙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

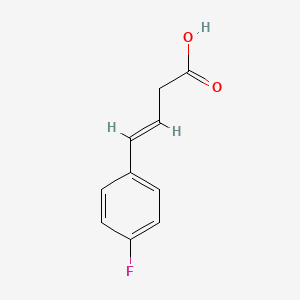

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide” is a compound with the molecular formula C20H12ClIN2O3 . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen atom and one oxygen atom . This ring is substituted at the 2-position with an isopropoxybenzamide group and at the 8-position with a chlorine atom . The compound also contains an 11-oxo group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 490.678 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用

血清素-3 (5-HT3) 受体拮抗剂的开发

研究已确定与 N-(8-氯-11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环庚-2-基)-4-异丙氧基苯甲酰胺的化学结构相关的化合物为有效的血清素-3 (5-HT3) 受体拮抗剂。这些化合物已被研究其潜在的治疗效果,特别是其抑制大鼠的 Bezold-Jarisch 反射的能力,突出了它们在理解血清素在各种生理和病理过程中的作用方面的重要性 (Harada 等,1995).

多氟代二苯并[b,f][1,4]恶二杂环庚的合成

多氟代二苯并[b,f][1,4]恶二杂环庚的合成和性质,包括与 N-(8-氯-11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环庚-2-基)-4-异丙氧基苯甲酰胺相关的合成和性质,由于它们多样的生物活性,尤其是在中枢神经系统上,因此得到了探索。这些研究提供了对二苯并[b,f][1,4]恶二杂环庚衍生物的化学多功能性和潜在药理学应用的见解 (Gerasimova 等,1989).

二苯并[b,f][1,4]恶二杂环庚-11(10H)-酮的合成

从 2-硝基苯甲酸合成二苯并[b,f][1,4]恶二杂环庚-11(10H)-酮的研究揭示了创建 N-(8-氯-11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环庚-2-基)-4-异丙氧基苯甲酰胺衍生物的化学途径。这些研究有助于更广泛地理解特定的取代和化学反应如何影响这些化合物的生物活性和治疗潜力 (Samet 等,2006).

新型苯并恶二杂环庚-1,2,3-三唑杂交体

苯并恶二杂环庚-1,2,3-三唑杂交体的创建,包括那些在结构上与 N-(8-氯-11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环庚-2-基)-4-异丙氧基苯甲酰胺相关的杂交体,因其潜在的抗菌和抗癌特性而受到探索。这些研究突出了二苯并[b,f][1,4]恶二杂环庚衍生物在药物化学和药物发现中的多方面应用,强调了基于这种核心结构开发新的治疗剂的持续兴趣 (Kuntala 等,2015).

作用机制

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from binding and exerting its effects. This inhibition can alter the neurotransmission of dopamine, leading to changes in the transmission of signals in the brain.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Dopamine D2 receptors. This can lead to changes in signal transmission in the brain, potentially resulting in altered mood, behavior, and perception. The exact effects would depend on the specific context of use, including the disorder being treated .

未来方向

The compound and its related compounds have potential therapeutic applications in treating various central nervous system disorders . Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies .

属性

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O4/c1-13(2)29-17-7-3-14(4-8-17)22(27)25-16-6-10-20-18(12-16)23(28)26-19-11-15(24)5-9-21(19)30-20/h3-13H,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLSJPHVVULPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2918381.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2918386.png)

![(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918388.png)

![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)

![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)

![N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2918395.png)

![1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2918398.png)

![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2918399.png)

![ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2918400.png)

![2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2918401.png)

![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2918403.png)